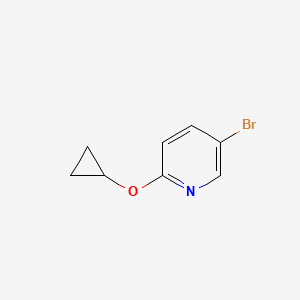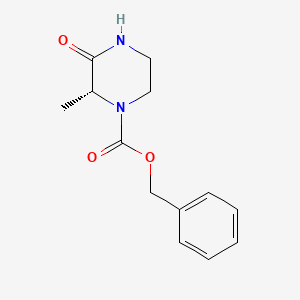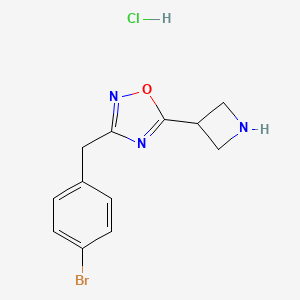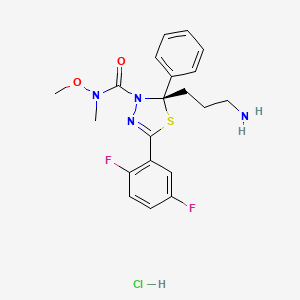
Chlorhydrate de filanesib
Vue d'ensemble
Description
Filanesib hydrochloride is a synthetic, small molecule that targets the kinesin spindle protein (KSP) with potential antineoplastic activity . It has been investigated for use in the treatment of cancer .
Molecular Structure Analysis
The molecular formula of Filanesib hydrochloride is C20H23ClF2N4O2S . Its molecular weight is 456.9 g/mol . The IUPAC name is (2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide hydrochloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of Filanesib hydrochloride include a molecular weight of 456.9 g/mol, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 7 .
Applications De Recherche Scientifique
Chlorhydrate de filanesib : Analyse complète des applications de recherche scientifique
Traitement de la leucémie multiple en oncologie : Le this compound, également connu sous le nom d'ARRY-520, est principalement étudié pour son efficacité dans le traitement de la leucémie multiple. Il s'agit d'un inhibiteur hautement sélectif des protéines du fuseau kinesine (KSP), qui sont essentielles à la formation du fuseau mitotique et à la division cellulaire. Des essais cliniques ont montré que le filanesib peut induire un arrêt mitotique et une mort cellulaire tumorale subséquente, démontrant une activité significative en monothérapie chez les patients atteints de leucémie multiple ayant reçu de nombreux traitements antérieurs .
Thérapie combinée améliorant l'efficacité chimiothérapeutique : En association avec d'autres agents chimiothérapeutiques comme le bortézomib et la dexaméthasone, le filanesib a montré des résultats encourageants dans la leucémie multiple récidivante/réfractaire. La combinaison vise à améliorer l'efficacité des traitements standard et à améliorer les résultats des patients .
Maladies cardiovasculaires : Le rôle du filanesib dans les maladies cardiovasculaires a été mentionné, bien que les détails spécifiques et les résultats des études ne soient pas facilement disponibles à partir des résultats de la recherche. Cela suggère un stade exploratoire dans la recherche pour ces applications .
Maladies hématologiques et lymphatiques : De même, le filanesib a été associé à des applications potentielles dans les maladies hématologiques et lymphatiques. Les mécanismes thérapeutiques et les résultats des essais cliniques sont des domaines de recherche future .
Autres maladies : Les résultats de la recherche font également allusion à l'exploration du filanesib dans d'autres maladies non spécifiées. Cette catégorie large comprend probablement la recherche en phase précoce ou les applications théoriques qui n'ont pas encore été définies ou étudiées en détail .
Pour des informations plus détaillées sur chaque application, des recherches plus approfondies et l'accès à des publications scientifiques complètes seraient nécessaires.
Synapse - Cibles médicamenteuses, indications, brevets Springer - Étude de phase 1 de première administration chez l'homme du filanesib Journal Blood - Le filanesib montre une activité puissante et rapide Wiley Online Library - Filanesib plus bortézomib et dexaméthasone
Mécanisme D'action
Target of Action
Filanesib hydrochloride primarily targets the Kinesin Spindle Protein (KSP) . KSP, also known as KIF11, plays a crucial role in the formation of the bipolar spindle, a structure necessary for cell division .
Mode of Action
Filanesib hydrochloride is a highly potent KSP inhibitor . It demonstrates subnanomolar potency in both enzymatic and cellular assays . The compound inhibits KSP, preventing the formation of the bipolar spindle . This leads to the formation of a monopolar spindle, which prevents the separation of centrosomes, organizes the microtubules from a single locus in the cell, and aligns the chromosomes around this locus .
Biochemical Pathways
The inhibition of KSP by Filanesib hydrochloride affects the mitotic spindle assembly, a critical process in cell division . This disruption causes mitotic arrest, leading to cell death or apoptosis, particularly in cancer cells that are rapidly proliferating .
Pharmacokinetics
A phase 1 study reported dose-proportional increases in filanesib exposure and a half-life of approximately 70 hours .
Result of Action
The primary result of Filanesib hydrochloride’s action is the induction of mitotic arrest, leading to cell death or apoptosis of the immensely proliferating cancer cells . This has led to marked tumor regression in preclinical models of human solid tumors and human leukemias .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Filanesib hydrochloride functions primarily by inhibiting kinesin spindle protein, which is essential for the formation of the mitotic spindle during cell division. By binding to kinesin spindle protein, filanesib hydrochloride prevents the separation of centrosomes, leading to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells . This interaction is highly specific, with filanesib hydrochloride demonstrating subnanomolar potency in both enzymatic and cellular assays .
Cellular Effects
Filanesib hydrochloride induces mitotic arrest in various cancer cell lines, leading to cell death through apoptosis. This compound has been shown to cause the accumulation of cells in the G2/M phase of the cell cycle, followed by the activation of apoptotic pathways . Filanesib hydrochloride also affects cell signaling pathways, including the activation of caspases and the cleavage of poly (ADP-ribose) polymerase, which are critical for the execution of apoptosis .
Molecular Mechanism
At the molecular level, filanesib hydrochloride exerts its effects by binding to kinesin spindle protein, inhibiting its function and preventing the formation of bipolar spindles . This inhibition leads to the formation of monopolar spindles, which are unable to segregate chromosomes properly, resulting in mitotic arrest and cell death . Additionally, filanesib hydrochloride has been shown to induce the activation of the mitochondrial pathway of apoptosis, further contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of filanesib hydrochloride have been observed to be rapid and potent. Short exposure times (as little as 15 minutes) are sufficient to induce significant mitotic arrest and apoptosis in cancer cells . Over longer periods, filanesib hydrochloride maintains its stability and continues to exert its effects, leading to sustained inhibition of cell proliferation and tumor regression in preclinical models .
Dosage Effects in Animal Models
In animal models, the effects of filanesib hydrochloride vary with dosage. At lower doses, the compound effectively induces mitotic arrest and apoptosis without significant toxicity . At higher doses, filanesib hydrochloride can cause adverse effects such as neutropenia and leukopenia, necessitating careful dose optimization to balance efficacy and safety .
Metabolic Pathways
Filanesib hydrochloride is metabolized primarily in the liver, where it undergoes biotransformation by various enzymes . The metabolism of filanesib hydrochloride can affect its bioavailability and efficacy, making it an important consideration in its clinical use .
Transport and Distribution
Within cells, filanesib hydrochloride is transported and distributed primarily through passive diffusion . The compound has been shown to accumulate in the cytoplasm, where it interacts with kinesin spindle protein to exert its effects . The distribution of filanesib hydrochloride within tissues is influenced by its physicochemical properties, including its solubility and lipophilicity .
Subcellular Localization
Filanesib hydrochloride localizes primarily to the cytoplasm, where it binds to kinesin spindle protein and inhibits its function . This localization is critical for its ability to induce mitotic arrest and apoptosis in cancer cells. The compound does not appear to undergo significant post-translational modifications that would affect its subcellular localization or activity .
Propriétés
IUPAC Name |
(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N4O2S.ClH/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;/h3-5,7-10,13H,6,11-12,23H2,1-2H3;1H/t20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAIFVHCDONNPS-BDQAORGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClF2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1385020-40-5 | |
| Record name | Filanesib hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1385020405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FILANESIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N98S79PF2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






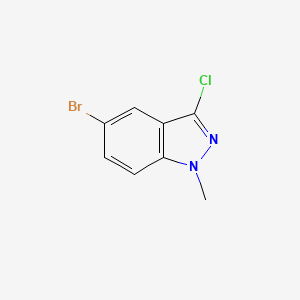
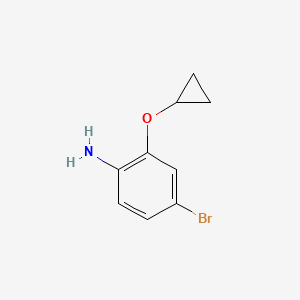
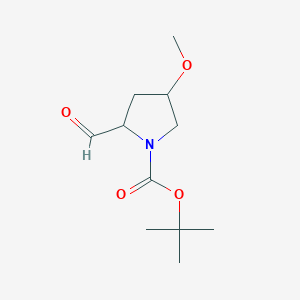

![Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1379054.png)
